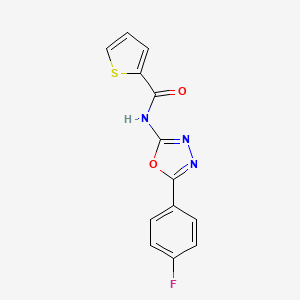
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, also known as FOXC, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FOXC is a small molecule that belongs to the class of oxadiazoles and has a thiophene ring attached to it. The compound has shown promising results in various research studies, making it an exciting area of investigation for scientists.
Applications De Recherche Scientifique
Antiviral Activity
This compound has shown promise in the field of antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . By extension, the oxadiazolyl-thiophene structure of this compound could be explored for its potential antiviral properties, particularly against RNA and DNA viruses.
Anti-inflammatory Properties
Compounds with an indole core have been identified with significant anti-inflammatory effects . The structural similarity suggests that N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide could be a candidate for the development of new anti-inflammatory agents, potentially offering a novel mechanism of action.
Anticancer Applications
The indole scaffold is a common feature in many synthetic drug molecules with anticancer activity . The unique structure of this compound, particularly the presence of the 1,3,4-oxadiazol ring, may interact with cancer cell pathways, offering a new avenue for therapeutic intervention.
Antimicrobial Effects
Indole derivatives are known for their antimicrobial properties, targeting a broad spectrum of bacterial strains . The fluorophenyl group in N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide could enhance these properties, making it a potential scaffold for developing new antimicrobial agents.
Antidiabetic Potential
Research on indole derivatives has revealed their utility in managing diabetes through various mechanisms . The structural features of this compound, such as the thiophene ring, may offer a new perspective in antidiabetic drug design.
Antimalarial Activity
The fight against malaria could benefit from the development of new drugs based on the indole nucleus, which has shown antimalarial activity . The incorporation of the oxadiazolyl group in this compound might lead to enhanced efficacy against the malaria parasite.
Anticholinesterase Activity
Indole-based compounds have been studied for their anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s . The molecular structure of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide could be optimized to enhance this activity.
Antioxidant Properties
The indole moiety is associated with antioxidant properties, which are important in combating oxidative stress-related diseases . The electron-withdrawing fluorine atom in this compound could modulate its antioxidant capacity, providing a new compound for further study in this area.
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to have a broad range of biological activities, indicating that this compound may also have diverse effects .
Propriétés
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(19-12)15-11(18)10-2-1-7-20-10/h1-7H,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBLMWNAVDNVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2907837.png)
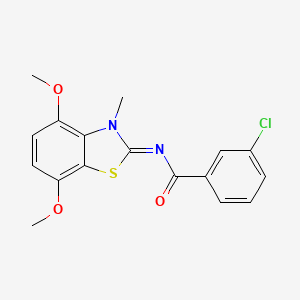
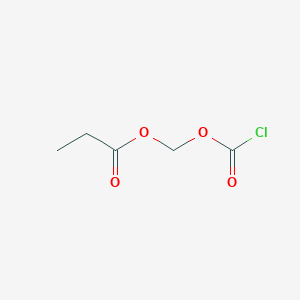
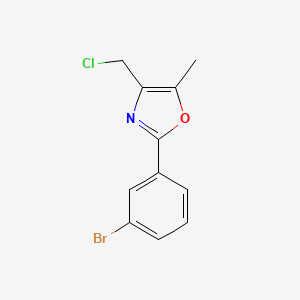

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-fluorophenyl]pyridine](/img/structure/B2907843.png)
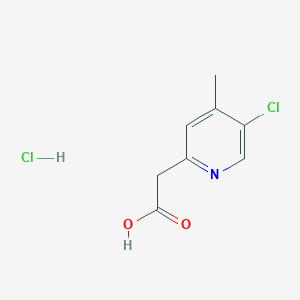
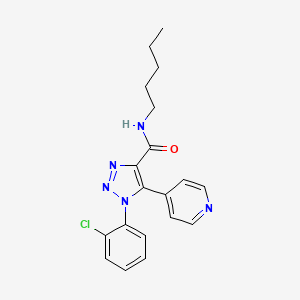
![(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2907848.png)
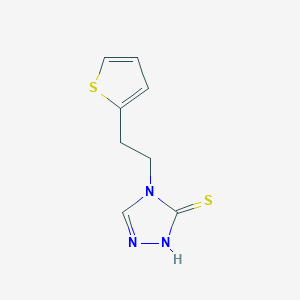
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2907851.png)

![6-(2,5-Dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2907853.png)
![N-((2,4-dimethylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2907858.png)